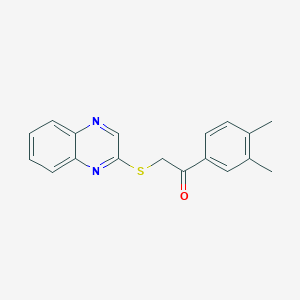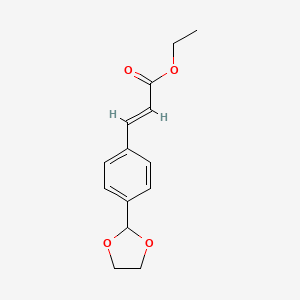
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is an organic compound that features a 1,3-dioxolane ring attached to a phenyl group, which is further connected to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate typically involves the formation of the 1,3-dioxolane ring through a stereoselective reaction. One common method is the oxidation of alkenes with hypervalent iodine reagents, which generates a 1,3-dioxolan-2-yl cation intermediate. This intermediate can then react with silyl enol ethers to form the desired dioxolane product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation reactions using hypervalent iodine reagents, followed by purification processes to isolate the desired product. The use of eco-friendly reductants such as glucose in the reduction of nitro compounds to form the dioxolane ring is also a promising approach .
化学反应分析
Types of Reactions
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The phenyl group and the acrylate moiety can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of alkenes to form the 1,3-dioxolane ring.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions to modify the phenyl and acrylate groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of different dioxolane derivatives, while reduction reactions can yield amines and other reduced products.
科学研究应用
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of (E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. For example, the formation of the 1,3-dioxolane ring can influence the compound’s reactivity and interactions with other molecules .
相似化合物的比较
Similar Compounds
1,2-Dioxolane: A structural isomer of 1,3-dioxolane, often used in similar applications.
1,3-Dioxane: Another cyclic acetal with similar properties and uses.
Uniqueness
(E)-Ethyl 3-(4-(1,3-dioxolan-2-YL)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 1,3-dioxolane ring, phenyl group, and acrylate moiety allows for a wide range of chemical modifications and applications in various fields.
属性
分子式 |
C14H16O4 |
|---|---|
分子量 |
248.27 g/mol |
IUPAC 名称 |
ethyl (E)-3-[4-(1,3-dioxolan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H16O4/c1-2-16-13(15)8-5-11-3-6-12(7-4-11)14-17-9-10-18-14/h3-8,14H,2,9-10H2,1H3/b8-5+ |
InChI 键 |
VADRLXFAHGEPRE-VMPITWQZSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)C2OCCO2 |
规范 SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15123576.png)
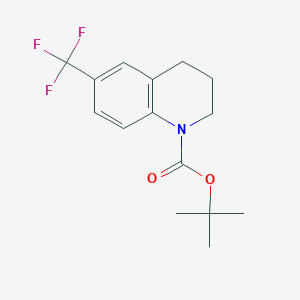
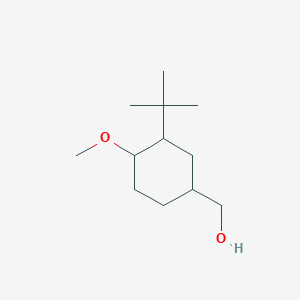
![3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B15123593.png)
![Sodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B15123607.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-amine](/img/structure/B15123613.png)
![1-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B15123621.png)
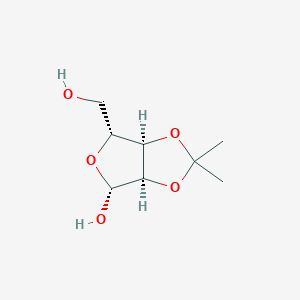
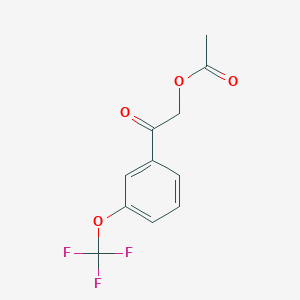
![5-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B15123640.png)
![2-Methoxy-5-({3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}sulfonyl)benzamide](/img/structure/B15123642.png)


